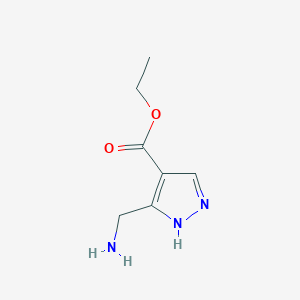
ethyl 1-(1-phenylethyl)piperidine-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate (EPC) is a synthetic compound that has been studied for its potential applications in scientific research and laboratory experiments. It is a chiral compound, meaning that it has two non-superimposable mirror images, or enantiomers, which can be used to study the effects of stereoselectivity in biochemical reactions. EPC has been studied for its biochemical and physiological effects, as well as its potential applications in both research and laboratory experiments. In
科学研究应用
Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate has been studied for its potential applications in scientific research. It has been used in studies of the effects of stereoselectivity on biochemical reactions, as well as in studies of enzyme-catalyzed reactions. It has also been used as a model compound for studying the interactions between small molecules and proteins.
作用机制
Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate has been studied for its mechanism of action. It is thought to interact with proteins through hydrogen bonding and hydrophobic interactions. It is also thought to interact with other small molecules, such as amino acids and nucleotides, through hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
This compound has been studied for its biochemical and physiological effects. It has been shown to have an effect on the activity of certain enzymes, including cytochrome P450 and acetylcholinesterase. It has also been shown to have an effect on the expression of certain genes, including those involved in the regulation of cell growth and differentiation.
实验室实验的优点和局限性
Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it can be used to study the effects of stereoselectivity on biochemical reactions. It is also relatively inexpensive, making it a cost-effective option for research. However, it is important to note that this compound is not approved for use in humans, so it should only be used in laboratory experiments.
未来方向
There are a number of potential future directions for the study of ethyl 1-(1-phenylethyl)piperidine-3-carboxylate. It could be used to study the effects of stereoselectivity on other biochemical reactions, such as those involving enzymes or proteins. It could also be used to study the interactions between small molecules and proteins, as well as the effects of this compound on gene expression. Additionally, it could be used to study the effects of this compound on the activity of other enzymes, such as those involved in metabolism or signal transduction. Finally, it could be used to study the effects of this compound on physiological processes, such as the regulation of cell growth and differentiation.
合成方法
Ethyl 1-(1-phenylethyl)piperidine-3-carboxylate can be synthesized in a few different ways. One method involves the reaction of 1-phenylethanol with ethyl chloroformate, followed by the addition of piperidine. Another method involves the reaction of ethyl piperidine-3-carboxylate with 1-phenylethylamine. In both methods, the reaction is carried out in a solvent such as dichloromethane or ethyl acetate, and the product is purified using column chromatography.
属性
IUPAC Name |
ethyl 1-(1-phenylethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-3-19-16(18)15-10-7-11-17(12-15)13(2)14-8-5-4-6-9-14/h4-6,8-9,13,15H,3,7,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCCUAYRESFXNDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C(C)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-hydroxy-3-(pyrrolidin-1-yl)propan-2-yl]decanamide](/img/structure/B6615514.png)



![8-(1H-indol-4-yl)-6-[(3R)-3-methylmorpholin-4-yl]-2-[(3S)-3-methylmorpholin-4-yl]-9H-purine](/img/structure/B6615558.png)



![2-[(2,5-Dimethylphenyl)thio]-N-[1-methyl-2-(4-morpholinyl)-2-phenylethyl]acetamide](/img/structure/B6615580.png)

![ethyl 2-[methyl(sulfamoyl)amino]acetate](/img/structure/B6615588.png)